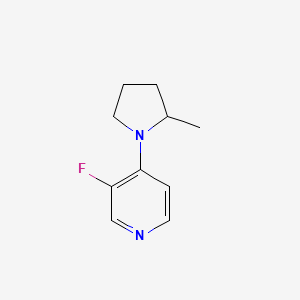

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of a suitable pyridine precursor with a fluorinating agent. For example, the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of high-yield fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)). These methods are designed to be scalable and cost-effective, ensuring the availability of fluorinated pyridine derivatives for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents like Selectfluor®, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.

Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: Fluorinated pyridines are used in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in enhanced biological activity and selectivity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-iodopyridine: Another fluorinated pyridine derivative used as a building block in organic synthesis.

3-Fluoro-4-aminopyridine: A compound with applications in radiolabeling and imaging studies.

Uniqueness

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is unique due to the presence of the 2-methylpyrrolidin-1-yl group, which can impart distinct physical and chemical properties compared to other fluorinated pyridines. This structural feature can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in pharmaceuticals and materials science .

Biological Activity

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and a 2-methylpyrrolidine moiety. The presence of these functional groups influences its interaction with biological targets.

The compound's biological activity is primarily linked to its interaction with specific receptors and enzymes. It has been shown to act as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation and inflammatory responses . This antagonistic activity suggests potential applications in pain management.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyridine and pyrrolidine rings can significantly affect the compound's potency and selectivity. For instance, variations in the substituents on the pyridine ring have been correlated with changes in TRPV1 antagonism .

Analgesic Activity

In a study evaluating TRPV1 antagonists, this compound demonstrated significant analgesic effects in animal models. Specifically, it inhibited capsaicin-induced pain responses, indicating its potential as a therapeutic agent for neuropathic pain .

| Compound | Dose (mg/kg) | % Inhibition |

|---|---|---|

| This compound | 0.1 | 56 |

| This compound | 0.3 | 73 |

This data illustrates the compound's efficacy in reducing nociceptive responses, supporting its development as an analgesic.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, with good oral bioavailability observed in preclinical models .

Properties

IUPAC Name |

3-fluoro-4-(2-methylpyrrolidin-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-8-3-2-6-13(8)10-4-5-12-7-9(10)11/h4-5,7-8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMJHFEECCIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C2=C(C=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.